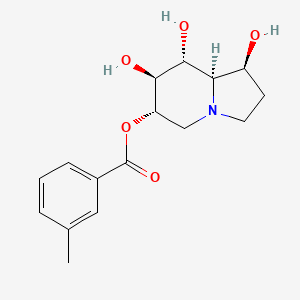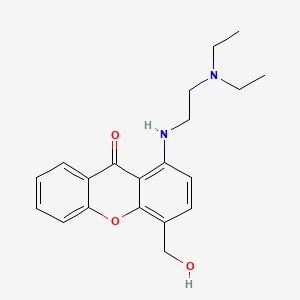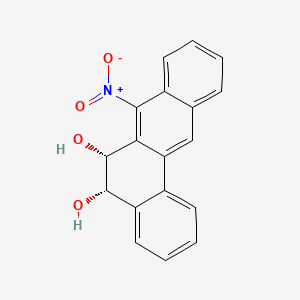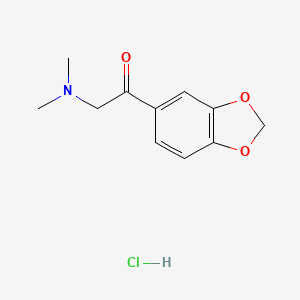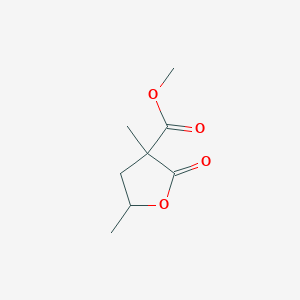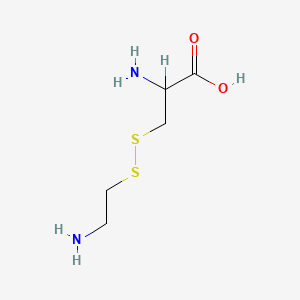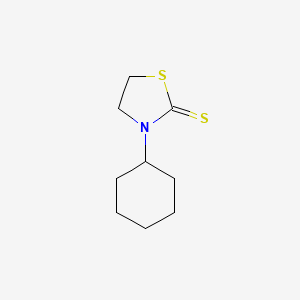
3-Cyclohexyl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-thiazolidine-2-thione typically involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The general reaction scheme is as follows:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
- The cyclohexyl dithiocarbamate then reacts with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
3-Cyclohexyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme xanthine oxidase by binding to its active site. This interaction disrupts the enzyme’s normal function, leading to a decrease in the production of uric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine core structure but lacks the cyclohexyl group.
2-Imino-1,3-dithiolane: Another sulfur and nitrogen-containing heterocycle with similar biological activities
Uniqueness
3-Cyclohexyl-1,3-thiazolidine-2-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific interactions with molecular targets .
Propriétés
Numéro CAS |
3484-93-3 |
|---|---|
Formule moléculaire |
C9H15NS2 |
Poids moléculaire |
201.4 g/mol |
Nom IUPAC |
3-cyclohexyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H15NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
VYNQCPAXIPGUTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCSC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
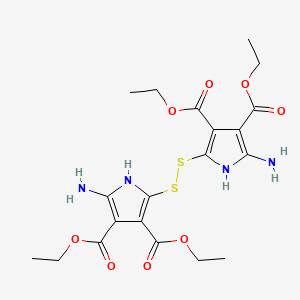
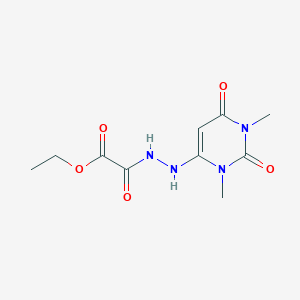
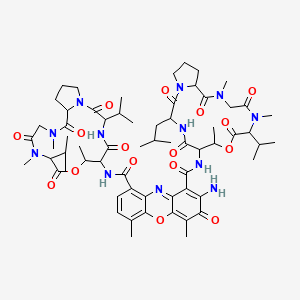
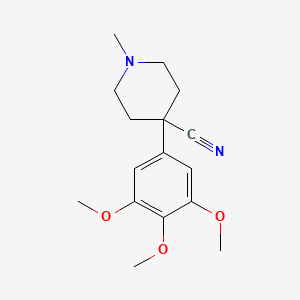
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
